molecular formula C11H12F3NO2 B3365460 Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 1228570-45-3

Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B3365460
CAS No.: 1228570-45-3
M. Wt: 247.21
InChI Key: UXOKNDFGYDXGGN-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate (CAS 1228570-45-3) is a chiral β-amino acid ester of high importance in medicinal chemistry and drug discovery. The compound features a stereospecific (S)-configured amino group and a phenyl ring substituted with a metabolically stable trifluoromethyl group. The incorporation of the trifluoromethyl group is a well-established strategy in drug design, as it can significantly influence a compound's bioavailability, metabolic stability, and binding affinity due to its high electronegativity and lipophilicity . This makes the compound a valuable synthon for the research and development of novel small-molecule therapeutics, particularly as a building block for potential protease inhibitors, receptor antagonists, and other biologically active targets. The specific stereochemistry is critical for achieving selective interactions with biological systems. This product is offered with a purity of ≥97% and must be stored sealed in a dry environment, preferably at 2-8°C or under an inert atmosphere at -20°C for long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOKNDFGYDXGGN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including radical trifluoromethylation . The reaction conditions often require the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Hydroxyl and Methyl Substituents

  • Methyl (3S)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoate: The addition of a hydroxyl group in the ortho position introduces hydrogen-bonding capacity, enhancing polarity and aqueous solubility compared to the target compound .

Core Structure Analog: Methyl (3S)-3-amino-3-phenylpropanoate

  • Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7): Lacks the trifluoromethyl group, resulting in reduced molecular weight (219.25 g/mol) and lower lipophilicity. This analog’s pKa and solubility profile would differ due to the absence of fluorine’s electron-withdrawing effects .

Comparison of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Substituents
Target Compound C₁₁H₁₂F₃NO₂ 247.21 291.4±40.0 1.256±0.06 6.89±0.10 3-(trifluoromethyl)phenyl (meta)
Methyl (3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 - - - 2-(trifluoromethyl)phenyl (ortho)
Methyl (3S)-3-amino-3-phenylpropanoate C₁₀H₁₃NO₂ 219.25 - - - Phenyl (no CF₃)

Role in Pharmaceutical Intermediates

The trifluoromethylphenyl motif is prevalent in drugs like Aprepitant (antiemetic) and Fosaprepitant, where the CF₃ group enhances metabolic stability and binding affinity .

Biological Activity

Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C11H12F3NO2
  • Molecular Weight : 247.21 g/mol
  • CAS Number : 1354970-79-8

The trifluoromethyl group (CF3-CF_3) enhances the compound's lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The presence of the amino group contributes to its potential biological interactions.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

  • Anticancer Activity : Studies indicate that compounds containing trifluoromethyl groups can exhibit potent anticancer properties. A recent study evaluated N-substituted isobutyramides and their analogs, revealing significant anticancer and anti-angiogenic activities in vitro and through molecular docking studies .
  • Antioxidant Properties : The compound has shown potential antioxidant effects, which are crucial for mitigating oxidative stress-related diseases. This activity is often linked to the structural features provided by the trifluoromethyl group .
  • Pharmacological Applications : Research has highlighted that compounds with a trifluoromethyl moiety can enhance the efficacy of drugs targeting various receptors, including those involved in serotonin uptake inhibition, which is relevant for treating depression and anxiety disorders .

Case Studies

  • Anticancer Evaluation :
    • A study investigated several derivatives of this compound for their ability to inhibit cancer cell proliferation. The results demonstrated that specific modifications to the trifluoromethyl group could significantly enhance anticancer activity compared to non-fluorinated analogs .
  • In Silico Analysis :
    • Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent .

Summary of Research Findings

Biological ActivityDescription
AnticancerInhibits cancer cell growth; effective against various cancer types through structural modifications .
AntioxidantReduces oxidative stress; potential therapeutic applications in age-related diseases .
PharmacologicalEnhances drug efficacy targeting serotonin receptors; implications for mental health treatments .

Q & A

Q. What are the common synthetic routes for Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate?

The synthesis typically involves multi-step reactions starting from commercially available trifluoromethylphenyl precursors. Key steps include:

  • Esterification : Reaction of the carboxylic acid derivative with methanol under acidic conditions to form the methyl ester.
  • Chiral resolution : Use of chiral auxiliaries or catalysts to achieve the (3S)-configuration, often via asymmetric hydrogenation or enzymatic resolution .
  • Amino group introduction : Reductive amination or substitution reactions using ammonia or protected amines. Optimization of reaction conditions (e.g., solvent choice, temperature, catalysts) is critical for yield and enantiomeric purity .

Q. How is the stereochemical configuration of the compound confirmed?

  • X-ray crystallography : Single-crystal diffraction using SHELX software for structural refinement provides unambiguous confirmation of the (3S)-configuration .
  • Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., cellulose- or amylose-based columns) validates enantiopurity .
  • Optical rotation : Comparison with literature values for specific rotation ([α]D) supports stereochemical assignment .

Q. What are the recommended handling and storage protocols?

  • Handling : Use in a fume hood with gloves and eye protection. Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s pharmacokinetic properties?

The trifluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability, as measured by logP values (experimental or computational) .
  • Metabolic stability : Resistance to oxidative degradation due to strong C–F bonds, confirmed via liver microsome assays .
  • Target binding : Electron-withdrawing effects improve interactions with hydrophobic enzyme pockets, validated by molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from differences in assay conditions or impurity profiles. Methodological approaches include:

  • Dose-response curves : Re-evaluate activity across a concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
  • Batch analysis : Compare purity (via HPLC-MS) and enantiomeric excess (via chiral HPLC) across synthetic batches .
  • Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition) to confirm results .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for reaction efficiency and byproduct formation .
  • Catalyst selection : Evaluate transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselectivity .
  • Workflow automation : Implement flow chemistry for continuous production and real-time monitoring of intermediates .

Q. What is the mechanism of its interaction with biological targets?

  • Enzyme inhibition : Competitive binding to active sites, confirmed via kinetic assays (e.g., Km/Vmax shifts) .
  • Receptor modulation : Allosteric effects observed in cAMP or calcium flux assays using engineered cell lines .
  • Metabolite profiling : LC-MS identifies active metabolites, such as hydrolyzed propanoic acid derivatives .

Comparative Analysis

Q. How does structural variation (e.g., substituent position) affect activity?

  • 3-Trifluoromethyl vs. 4-trifluoromethyl analogs : Positional isomerism alters steric hindrance and binding affinity, as shown in SAR studies .
  • Amino group modifications : Replacement with nitro or hydroxyl groups reduces potency, highlighting the importance of hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Reactant of Route 2
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Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.